molecular formula C19H13BrO3S B14212662 Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoate CAS No. 832725-90-3

Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoate

Cat. No.: B14212662
CAS No.: 832725-90-3
M. Wt: 401.3 g/mol
InChI Key: OPTKRVCQLKFTGA-UHFFFAOYSA-N
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Description

Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group, a bromine atom, and a hydroxyphenyl sulfanyl group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoate typically involves the esterification of 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoic acid with phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the bromine atom can facilitate interactions with biological macromolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 5-bromo-2-[(4-methoxyphenyl)sulfanyl]benzoate
  • Phenyl 5-chloro-2-[(4-hydroxyphenyl)sulfanyl]benzoate
  • Phenyl 5-bromo-2-[(4-aminophenyl)sulfanyl]benzoate

Uniqueness

Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoate is unique due to the presence of both a bromine atom and a hydroxyphenyl sulfanyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

832725-90-3

Molecular Formula

C19H13BrO3S

Molecular Weight

401.3 g/mol

IUPAC Name

phenyl 5-bromo-2-(4-hydroxyphenyl)sulfanylbenzoate

InChI

InChI=1S/C19H13BrO3S/c20-13-6-11-18(24-16-9-7-14(21)8-10-16)17(12-13)19(22)23-15-4-2-1-3-5-15/h1-12,21H

InChI Key

OPTKRVCQLKFTGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)SC3=CC=C(C=C3)O

Origin of Product

United States

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